Phenylacetoxytrimethylsilane
Overview
Description
Phenylacetoxytrimethylsilane is an organosilicon compound with the molecular formula C11H16O2Si. It is characterized by the presence of a phenyl group (C6H5), an acetoxy group (CH3COO), and a trimethylsilyl group (Si(CH3)3). This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetoxytrimethylsilane can be synthesized through the reaction of phenylacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{C6H5CH2COOH} + \text{ClSi(CH3)3} \rightarrow \text{C6H5CH2COOSi(CH3)3} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the production process.
Types of Reactions:
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Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of phenylacetic acid and trimethylsilanol. [ \text{C6H5CH2COOSi(CH3)3} + \text{H2O} \rightarrow \text{C6H5CH2COOH} + \text{Si(CH3)3OH} ]
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Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid and trimethylsilanol.
Substitution: Depending on the nucleophile, products can include phenylacetyl derivatives with different functional groups.
Scientific Research Applications
Phenylacetoxytrimethylsilane has diverse applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenylacetoxytrimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the compound, while the phenylacetyl group provides a reactive site for further chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
Trimethoxyphenylsilane (C6H5Si(OCH3)3): Contains methoxy groups instead of the acetoxy group, leading to different reactivity and applications.
Uniqueness: Phenylacetoxytrimethylsilane is unique due to the presence of both the phenylacetyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
trimethylsilyl 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXSUHALKENOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334153 | |
Record name | Phenylacetoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2078-18-4 | |
Record name | Phenylacetoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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